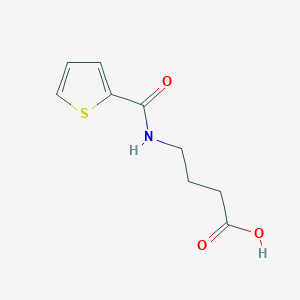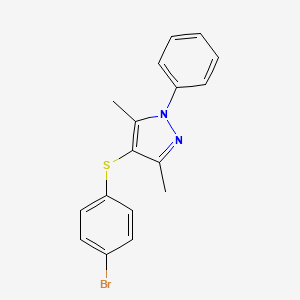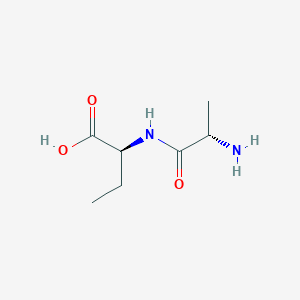
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol
Vue d'ensemble
Description
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol, also known as BHMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMP is a piperidine derivative that possesses a hydroxymethyl group and a benzyl group at the 4 and 1 positions, respectively. This molecule has been studied extensively for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Chemistry
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is utilized in various chemical synthesis processes. For instance, it serves as an intermediate in the synthesis of complex organic compounds. An example is the creation of (E)-1-benzyl-3-(1-iodoethylidene)piperidine, where 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is used in nucleophile-promoted alkyne-iminium ion cyclizations (Arnold, Overman, Sharp, & Witschel, 2003).
Biochemical Applications
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol derivatives have shown promise in biochemical applications, particularly in the development of pharmaceuticals. For example, derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential in treating conditions like dementia (Sugimoto et al., 1990). Additionally, novel piperidine derivatives based on this compound have been explored for their activity towards monoamine transporters, showing potential in treating neurological disorders such as drug abuse, depression, and ADHD (Kharkar et al., 2009).
Crystallography and Structural Analysis
The compound's derivatives have also been studied in crystallography to understand their molecular structures and how they relate to their biological activities. For instance, the crystal and molecular structures of rac-threo-ifenprodil and two other 4-benzylpiperidinyl derivatives have been determined to elucidate their potential as NMDA receptor antagonists (Kubicki & Codding, 2003).
Metabolic Studies
The compound has also been used in metabolic studies to identify the enzymes involved in the oxidative metabolism of novel antidepressants, such as Lu AA21004 (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOUOCFOKZLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-propan-2-yloxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B3264605.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B3264633.png)




![6-Methylimidazo[1,2-A]pyrimidine](/img/structure/B3264684.png)